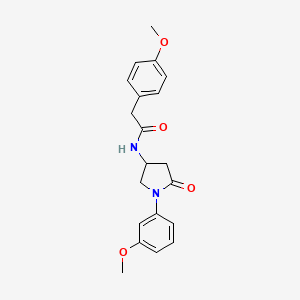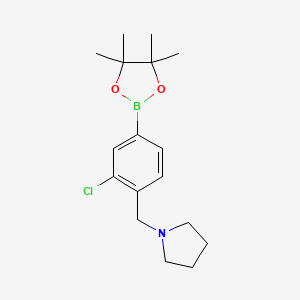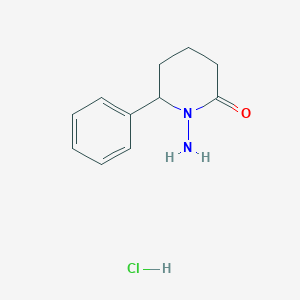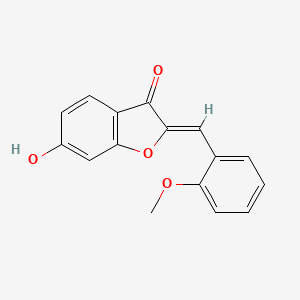
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one” is a chemical compound with the molecular formula C16H12O4 and a molecular weight of 268.26 . It is used for research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 268.26 . It has a predicted pKa value of 7.56 . The IC50 value for RAW264.7 (mouse) is 18.1 µM . It should be stored at room temperature .Scientific Research Applications
Synthetic Applications
Reduction Processes : The reduction of various 2-benzylidene-3(2H)-benzofuranones, which are structurally similar to the target compound, can be achieved using lithium aluminium hydride-aluminium chloride, yielding corresponding 2-benzylbenzofurans (Kurosawa & Morita, 1981).
Synthesis of Analogues : Efficient synthesis of related compounds, such as benzothiazine and acrylamide derivatives, demonstrates the versatility of benzofuranone structures in chemical synthesis (Ana Maria Alves de Souza et al., 2010).
Algar-Flynn-Oyamada (AFO) Reaction : This reaction is a method for synthesizing flavonoid compounds, including benzofuran derivatives, highlighting the relevance of benzofuranone structures in organic synthesis (Bennett, Burke & O'sullivan, 1996).
Biological and Pharmacological Applications
Antioxidant Properties : Certain benzofuran compounds, closely related to the target molecule, have been found to exhibit antioxidant effects. This indicates the potential of such compounds in developing antioxidant agents (Liu et al., 2019).
Estrogen Receptor Affinity : Some benzofuran derivatives have been studied for their affinity for the estrogen receptor, suggesting their potential applications in hormone-related therapies or research (Halabalaki et al., 2000).
Antitumor Activity : Dihydrobenzofuran lignans and related compounds, including benzofurans, have shown potential as antitumor agents that inhibit tubulin polymerization, indicating their significance in cancer research (Pieters et al., 1999).
Synthesis of Antioxidant Compounds : The synthesis of 2-arylbenzofurans, including the yeast antioxidant benzofuran, demonstrates the importance of such compounds in developing antioxidants (Mckittrick & Stevenson, 1984).
Material Science Applications
- Vibrational and Electronic Absorption Spectra : Studies on related benzofuran compounds have explored their vibrational and electronic properties, which are crucial in material science for developing new materials with specific optical properties (Veeraiah et al., 2012).
properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-5-3-2-4-10(13)8-15-16(18)12-7-6-11(17)9-14(12)20-15/h2-9,17H,1H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTVGGJLTZQXAE-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

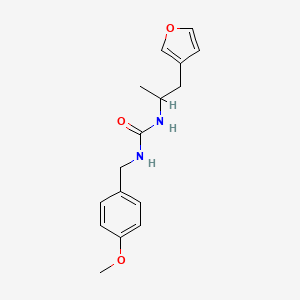
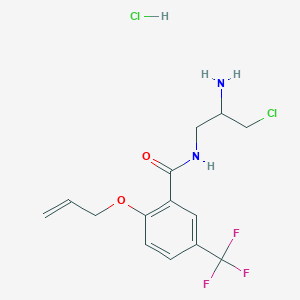
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2447304.png)

![(E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2447307.png)
![(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B2447310.png)
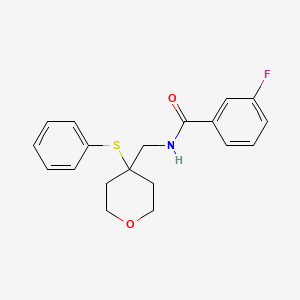


![N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2447316.png)
